molecular formula C13H15ClN6 B2401867 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2380177-68-2

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No. B2401867
CAS RN: 2380177-68-2
M. Wt: 290.76
InChI Key: CZHDIBBOUKIXSC-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine, also known as CP-154,526, is a synthetic compound that belongs to the class of pyrimidine derivatives. It was first synthesized in the late 1990s and has since gained attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.

Mechanism of Action

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine acts as a selective antagonist of CRF1, which is a G protein-coupled receptor that binds to corticotropin-releasing factor (CRF). CRF is a neuropeptide that is released in response to stress and activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol and other stress hormones. By blocking the CRF1 receptor, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine inhibits the stress response and reduces anxiety-related behaviors.
Biochemical and Physiological Effects:
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has been shown to have several biochemical and physiological effects in animal models. It has been reported to reduce anxiety-related behaviors, such as elevated plus maze exploration and social interaction, in rats and mice. Moreover, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has been shown to attenuate the stress-induced activation of the HPA axis and the release of stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH). 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has also been investigated for its effects on drug addiction, depression, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has several advantages for lab experiments, including its high selectivity and potency as a CRF1 antagonist. Moreover, it has been extensively studied in animal models and has shown consistent results across different studies. However, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has some limitations, including its low solubility in water and its potential side effects on other CRF receptors, such as CRF2.

Future Directions

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has several potential future directions for research, including its applications in drug addiction, depression, and other psychiatric disorders. Moreover, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine could be used as a tool to study the role of CRF1 in stress response and anxiety-related behaviors. Further research could also focus on improving the synthesis method and the pharmacokinetic properties of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine, such as its solubility and bioavailability. Finally, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine could be used as a lead compound for the development of novel anxiolytic drugs with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine involves several steps, starting with the reaction of 5-chloropyrimidine-2-carboxylic acid with thionyl chloride to form 5-chloropyrimidine-2-carbonyl chloride. This intermediate is then reacted with 4-(1-piperazinyl)-6-methylpyrimidine to form 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has been extensively studied for its potential applications in neuroscience and pharmacology. It is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), which plays a crucial role in the regulation of stress response and anxiety-related behaviors. 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has been shown to block the anxiogenic effects of CRF1 activation in animal models, suggesting its potential as an anxiolytic drug. Moreover, 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has been investigated for its effects on drug addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6/c1-10-6-12(18-9-17-10)19-2-4-20(5-3-19)13-15-7-11(14)8-16-13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHDIBBOUKIXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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